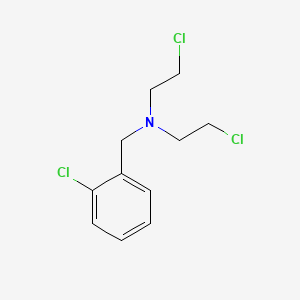
o-Chloro-bis(2-chloroethyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-chloroethyl)-N-[(2-chlorophenyl)methyl]ethanamine is an organic compound that belongs to the class of chloroalkylamines. These compounds are characterized by the presence of chlorine atoms attached to an alkylamine structure. They are often used in various chemical reactions and have applications in different fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-[(2-chlorophenyl)methyl]ethanamine typically involves the reaction of 2-chloroethylamine with 2-chlorobenzyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-[(2-chlorophenyl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
2-chloro-N-(2-chloroethyl)-N-[(2-chlorophenyl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[(2-chlorophenyl)methyl]ethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chloroethyl)-N-methylethanamine
- 2-chloro-N-(2-chlorophenyl)methylethanamine
- N-(2-chloroethyl)-N-[(2-chlorophenyl)methyl]ethanamine
Uniqueness
2-chloro-N-(2-chloroethyl)-N-[(2-chlorophenyl)methyl]ethanamine is unique due to the presence of multiple chlorine atoms, which can influence its reactivity and interactions with other molecules. This structural feature may confer specific properties that distinguish it from other similar compounds.
Properties
CAS No. |
2361-61-7 |
|---|---|
Molecular Formula |
C11H14Cl3N |
Molecular Weight |
266.6 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[(2-chlorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H14Cl3N/c12-5-7-15(8-6-13)9-10-3-1-2-4-11(10)14/h1-4H,5-9H2 |
InChI Key |
KJFZUVXEVLKSPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCCl)CCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


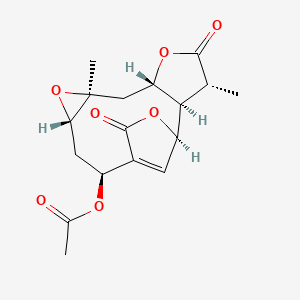

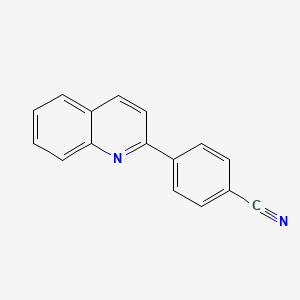
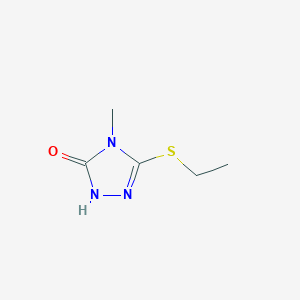
![4-Chloro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B14014185.png)
![Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate](/img/structure/B14014186.png)
![Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14014204.png)
![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
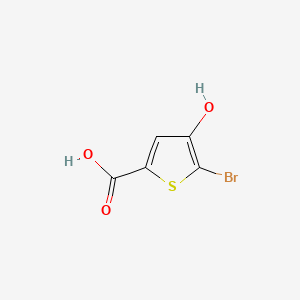

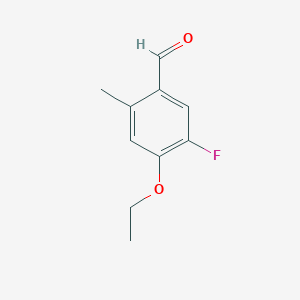

![2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide](/img/structure/B14014244.png)

